2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034497-13-5
VCID: VC4695922
InChI: InChI=1S/C20H23N5O2/c1-14-11-19(23-15(2)22-14)27-16-7-9-24(10-8-16)20(26)12-25-13-21-17-5-3-4-6-18(17)25/h3-6,11,13,16H,7-10,12H2,1-2H3
SMILES: CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43
Molecular Formula: C20H23N5O2
Molecular Weight: 365.437

2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

CAS No.: 2034497-13-5

Cat. No.: VC4695922

Molecular Formula: C20H23N5O2

Molecular Weight: 365.437

* For research use only. Not for human or veterinary use.

2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone - 2034497-13-5

Specification

CAS No. 2034497-13-5
Molecular Formula C20H23N5O2
Molecular Weight 365.437
IUPAC Name 2-(benzimidazol-1-yl)-1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Standard InChI InChI=1S/C20H23N5O2/c1-14-11-19(23-15(2)22-14)27-16-7-9-24(10-8-16)20(26)12-25-13-21-17-5-3-4-6-18(17)25/h3-6,11,13,16H,7-10,12H2,1-2H3
Standard InChI Key AAMINSZSSNUCAM-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43

Introduction

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone represents a heterocyclic structure with potential applications in medicinal chemistry. It combines a benzimidazole moiety, a dimethylpyrimidine group, and a piperidine nucleus. These structural features make it a promising candidate for bioactivity studies, particularly in antimicrobial and anticancer research.

Structural Features

The molecular structure of this compound integrates several key functional groups:

  • Benzimidazole Core: Known for its role in bioactivity, this moiety mimics purine bases and is often used in drug design targeting enzymes like dihydrofolate reductase (DHFR) .

  • Piperidine Substitution: A six-membered nitrogen-containing ring enhances solubility and bioavailability in drug-like molecules .

  • Dimethylpyrimidine Ether: This group contributes to the electronic properties of the molecule, potentially influencing receptor binding.

Synthesis

While specific synthesis details for this compound are unavailable in the provided sources, similar compounds are typically synthesized through multi-step reactions involving:

  • Functionalization of benzimidazole derivatives.

  • Coupling reactions to introduce piperidine and pyrimidine groups.

  • Purification using techniques like recrystallization or chromatography .

Biological Activity

Compounds with similar structures have been studied extensively for their pharmacological properties:

  • Antimicrobial Activity: Benzimidazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria due to their ability to inhibit microbial enzymes .

  • Anticancer Potential: The structural similarity to purines allows these compounds to interfere with DNA synthesis in rapidly dividing cells .

Analytical Characterization

Characterization methods typically include:

  • NMR Spectroscopy: To confirm the structure and substitution patterns.

  • Mass Spectrometry: For molecular weight determination.

  • X-Ray Crystallography: To elucidate three-dimensional structure .

Applications

This compound's potential applications include:

  • Drug Development: As an antimicrobial or anticancer agent.

  • Molecular Probes: For studying enzyme interactions due to its heterocyclic framework.

Limitations and Future Research

Although promising, further research is needed to:

  • Optimize synthetic routes for higher yields.

  • Conduct in-depth biological evaluations.

  • Explore its pharmacokinetics and toxicity profiles.

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